5-bromo-7-methyl-1-(propan-2-yl)-1H-indole-3-carboxaldehyde
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Overview
Description
5-bromo-7-methyl-1-propan-2-ylindole-3-carbaldehyde is a synthetic indole derivative Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-7-methyl-1-propan-2-ylindole-3-carbaldehyde typically involves several steps:
Methylation: The addition of a methyl group at the 7-position.
Formylation: The addition of a formyl group at the 3-position to form the carbaldehyde.
These steps often require specific reagents and conditions, such as bromine for bromination, methyl iodide for methylation, isopropyl chloride for isopropylation, and formylating agents like Vilsmeier-Haack reagent for formylation .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.
Chemical Reactions Analysis
Types of Reactions
5-bromo-7-methyl-1-propan-2-ylindole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to an alcohol.
Substitution: Halogen substitution reactions at the bromine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: 5-bromo-7-methyl-1-propan-2-ylindole-3-carboxylic acid.
Reduction: 5-bromo-7-methyl-1-propan-2-ylindole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-7-methyl-1-propan-2-ylindole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-bromo-7-methyl-1-propan-2-ylindole-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-1-methylindole-3-carbaldehyde
- 7-methyl-1-propan-2-ylindole-3-carbaldehyde
- 5-bromo-7-methylindole-3-carbaldehyde
Uniqueness
5-bromo-7-methyl-1-propan-2-ylindole-3-carbaldehyde is unique due to the specific combination of substituents on the indole ring. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
1350762-50-3 |
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Molecular Formula |
C13H14BrNO |
Molecular Weight |
280.16 g/mol |
IUPAC Name |
5-bromo-7-methyl-1-propan-2-ylindole-3-carbaldehyde |
InChI |
InChI=1S/C13H14BrNO/c1-8(2)15-6-10(7-16)12-5-11(14)4-9(3)13(12)15/h4-8H,1-3H3 |
InChI Key |
JHFVXLUWKGUCGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N(C=C2C=O)C(C)C)Br |
Origin of Product |
United States |
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